2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15-11-16(2)13-18(12-15)27-23(29)22-19(8-10-30-22)25-24(27)31-14-21(28)26-9-7-17-5-3-4-6-20(17)26/h3-6,8,10-13H,7,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKJWNOZOSIQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the thienopyrimidine core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thienopyrimidine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thienopyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- **2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The presence of the 3,5-dimethylphenyl group in 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one distinguishes it from similar compounds. This structural feature may confer unique biological activities or chemical properties, making it a compound of particular interest for further research and development.
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has drawn attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of the compound is , and it incorporates several functional groups that may contribute to its biological activity. The presence of the thieno-pyrimidine core and the indole moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing indole structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds related to the thieno-pyrimidine structure have demonstrated MIC values as low as against MRSA .
- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to inhibit biofilm formation and disrupt bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research has indicated that similar thieno-pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines.
Case Studies:
- Caco-2 Cells : A study reported a significant reduction in cell viability (39.8%) when treated with related thieno-pyrimidine compounds compared to untreated controls .
- A549 Cells : Other derivatives showed selective anticancer activity against A549 lung cancer cells, indicating the potential for developing targeted therapies .
Data Tables
| Biological Activity | Tested Strains/Cells | MIC (µg/mL) | Effect on Cell Viability (%) |
|---|---|---|---|
| Antibacterial | S. aureus (MRSA) | 1 | - |
| Antibacterial | M. tuberculosis | 3.9 | - |
| Anticancer | Caco-2 | - | 39.8 |
| Anticancer | A549 | - | Variable |
The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:
Q & A
Q. Key Parameters :
- Temperature Control : Excess heat (>120°C) may degrade the thienopyrimidine core.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis.
- Catalysts : Use of KCO or EtN improves yields in substitution steps .
How is the compound characterized for physicochemical properties relevant to drug discovery?
Q. Critical Properties :
Q. Methodology :
- DSC/TGA for melting point and thermal stability.
- UV-Vis Spectroscopy for concentration determination (λ~270 nm) .
Advanced Research Questions
How can contradictory biological activity data across structural analogs be resolved?
Discrepancies often arise from substituent effects . For example:
- 3,5-Dimethylphenyl vs. 4-methoxyphenyl : The latter increases electron density, altering binding to kinases or GPCRs.
- Sulfanyl vs. Sulfonyl : Sulfonyl groups reduce nucleophilicity but improve metabolic stability .
Q. Resolution Strategy :
Comparative SAR Studies : Synthesize analogs with systematic substituent variations.
Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or PARP).
Kinetic Assays : Measure IC shifts in enzyme inhibition assays under standardized conditions .
What strategies optimize reaction yields for large-scale synthesis while maintaining purity?
Q. Optimization Approaches :
- Flow Chemistry : Reduces side reactions (e.g., hydrolysis) via precise temperature and mixing control.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in indole functionalization.
- Workup Protocols : Use silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) for impurity removal .
Data-Driven Example : Pilot batches showed 65% yield with manual stirring vs. 82% yield using a continuous flow reactor .
How does the compound’s stereoelectronic profile influence its mechanism of action?
The thienopyrimidine core acts as a kinase hinge-binding motif, while the indole sulfanyl group may covalently modify cysteine residues in targets (e.g., BTK or JAK3).
Q. Experimental Validation :
X-ray Crystallography : Resolve co-crystal structures with target proteins.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
Mutagenesis Studies : Replace cysteine residues in target enzymes to test covalent binding .
What in silico tools predict off-target interactions and toxicity risks?
Q. Recommended Tools :
- SwissADME : Predicts CYP450 inhibition and blood-brain barrier permeability.
- ProTox-II : Flags hepatotoxicity risks based on structural alerts (e.g., sulfanyl groups).
- Molecular Dynamics Simulations : Assess binding to hERG channels (cardiotoxicity risk) .
Case Study : ProTox-II predicted moderate hepatotoxicity (LD ~1500 mg/kg), aligning with in vivo zebrafish toxicity data .
Data Contradiction Analysis
How to address discrepancies in reported IC50_{50}50 values across cell lines?
Q. Potential Causes :
- Cell Line Variability : Differences in expression levels of efflux pumps (e.g., P-gp).
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability.
Q. Mitigation :
- Standardize Assays : Use identical cell passages and serum lots.
- Combine with ABCB1 Inhibitors : Test IC shifts in P-gp-overexpressing lines (e.g., MDCK-MDR1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
